molecular formula C9H10ClNO2S B1531941 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1339154-15-2

1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid

Cat. No. B1531941
CAS RN: 1339154-15-2
M. Wt: 231.7 g/mol
InChI Key: AEGYTRXMCAVTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorothiophen-2-yl)methylazetidine-3-carboxylic acid (CTCA) is an important organic compound that has been studied extensively in the fields of chemistry, biology, and medicine. CTCA is a carboxylic acid and is a structural analog of the amino acid threonine. It is a white crystalline solid that is soluble in water and ethanol. CTCA has a wide range of applications in research and development, ranging from drug discovery to biochemistry and physiology.

Mechanism Of Action

1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to interact with a number of proteins and enzymes in the body. It has been shown to interact with the enzyme threonine dehydratase, which is involved in the metabolism of threonine. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has also been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to interact with the enzyme threonine aminotransferase, which is involved in the synthesis of threonine.
Biochemical and Physiological Effects
1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to inhibit the activity of certain enzymes. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to have an effect on the metabolism of certain drugs, as well as to have an effect on the absorption of certain nutrients.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid for laboratory experiments is its low toxicity. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been shown to be non-toxic in laboratory experiments, making it an ideal reagent for use in research. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid is relatively inexpensive and can be easily obtained from chemical suppliers. However, one of the major limitations of using 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid for laboratory experiments is its limited solubility in water. This can make it difficult to dissolve 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid in aqueous solutions, which can limit its use in certain experiments.

Future Directions

In the future, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be further studied for its potential use as an anti-cancer agent. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be studied for its potential use as an inhibitor of certain enzymes and proteins. 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could also be studied for its potential use in the synthesis of other compounds, as well as for its potential use in the determination of the structure of certain molecules. Additionally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be studied for its potential use in the study of drug metabolism and absorption. Finally, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be studied for its potential use as an anti-inflammatory and anti-bacterial agent.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been studied extensively in the fields of chemistry, biology, and medicine. In chemistry, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been used as a reagent for the synthesis of other compounds, as well as for the determination of the structure of certain molecules. In biology, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been used in the study of enzyme inhibition, DNA synthesis, and protein folding. In medicine, 1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria.

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGYTRXMCAVTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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